molecular formula C26H37N3O4 B122832 Moxilubant CAS No. 146978-48-5

Moxilubant

Numéro de catalogue B122832
Numéro CAS: 146978-48-5
Poids moléculaire: 455.6 g/mol
Clé InChI: VAYJLOGCWOXMAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Moxilubant is a small molecule antagonist that has been recently developed to target the melanocortin-4 receptor (MC4R). MC4R is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It is involved in the regulation of energy homeostasis, appetite, and body weight. Moxilubant has shown promising results in preclinical studies and is being considered as a potential therapeutic option for obesity and other metabolic disorders.

Mécanisme D'action

The mechanism of action of moxilubant involves the inhibition of Moxilubant signaling. Moxilubant is activated by the binding of its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), which leads to the activation of downstream signaling pathways that regulate energy homeostasis. Moxilubant binds to Moxilubant and prevents the binding of α-MSH, thereby inhibiting the downstream signaling pathways.

Effets Biochimiques Et Physiologiques

Moxilubant has been shown to have several biochemical and physiological effects. It reduces food intake and body weight by decreasing appetite and increasing energy expenditure. It also improves glucose homeostasis and insulin sensitivity by enhancing insulin signaling in peripheral tissues. Moxilubant has been shown to have minimal effects on blood pressure and heart rate, indicating that it is unlikely to cause cardiovascular side effects.

Avantages Et Limitations Des Expériences En Laboratoire

Moxilubant has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high degree of selectivity for Moxilubant and does not interact with other receptors or enzymes. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, moxilubant has some limitations for lab experiments. It is not suitable for use in certain animal models that do not express Moxilubant, such as mice lacking the receptor. It also has a limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Orientations Futures

There are several future directions for the development and application of moxilubant. One potential application is in the treatment of obesity and other metabolic disorders. Clinical trials are currently underway to evaluate the safety and efficacy of moxilubant in humans. Another potential application is in the study of the role of Moxilubant in other physiological processes, such as inflammation and pain. Moxilubant could also be used as a tool to study the molecular mechanisms of Moxilubant signaling and to identify novel therapeutic targets for metabolic disorders.

Méthodes De Synthèse

Moxilubant is synthesized using a multi-step process that involves the use of various chemical reagents and intermediates. The synthesis starts with the preparation of the key intermediate, which is then subjected to further reactions to obtain the final product. The exact details of the synthesis method are proprietary and have not been disclosed.

Applications De Recherche Scientifique

Moxilubant has been extensively studied in preclinical models to evaluate its efficacy and safety. In vitro studies have shown that it selectively inhibits Moxilubant without affecting other melanocortin receptors. In vivo studies in rodents have demonstrated that it reduces food intake, body weight, and adiposity. It has also been shown to improve glucose homeostasis and insulin sensitivity.

Propriétés

Numéro CAS

146978-48-5

Nom du produit

Moxilubant

Formule moléculaire

C26H37N3O4

Poids moléculaire

455.6 g/mol

Nom IUPAC

4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C26H37N3O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28)

Clé InChI

VAYJLOGCWOXMAS-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC

SMILES canonique

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC

Autres numéros CAS

146978-48-5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.